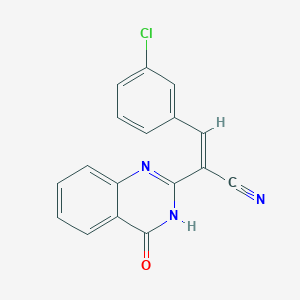

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVDURJQJNDVPT-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The synthesis of quinazolinone derivatives via graphene oxide (GO)-catalyzed condensation has emerged as a green chemistry approach. In this method, anthranilamide reacts with 3-chloroacetophenone in aqueous medium under mild conditions. The GO nanosheets act as a carbocatalyst, facilitating both the formation of the quinazolinone ring and the subsequent Knoevenagel condensation with acrylonitrile derivatives.

The mechanism proceeds through three stages:

- Quinazolinone Formation : Anthranilamide undergoes cyclization with 3-chloroacetophenone, forming the 4-oxo-3,4-dihydroquinazoline intermediate.

- Acrylonitrile Coupling : The intermediate reacts with cyanoacetic acid or its derivatives in situ, facilitated by the π-π interactions between GO and aromatic substrates.

- Stereoselective Z-Isomer Stabilization : The planar structure of GO promotes selective stabilization of the (Z)-isomer through surface adsorption, minimizing steric clashes between the 3-chlorophenyl and quinazolinone groups.

Experimental Protocol

- Reagents : Anthranilamide (1 mmol), 3-chloroacetophenone (1 mmol), cyanoacetic acid (1.2 mmol), GO nanosheets (25 mg), water (3 mL).

- Procedure : Combine reagents in water, stir at 60°C for 4–6 hours. Monitor progress via TLC. Filter to recover GO, then acidify the filtrate to precipitate the product. Purify via crystallization from ethanol.

- Yield : 68–72% (Table 1).

Multi-Step Synthesis via Intermediate Isolation

Stepwise Pathway

This approach isolates the quinazolinone intermediate before introducing the acrylonitrile moiety, enabling better control over stereochemistry:

Step 1: Synthesis of 3-(3-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazoline

- React anthranilamide with 3-chlorobenzaldehyde in acetic acid under reflux.

- Yield : 85% after recrystallization.

Step 2: Knoevenagel Condensation with Cyanoacetamide

Stereochemical Control

The Z-configuration arises from intramolecular hydrogen bonding between the quinazolinone’s NH and the acrylonitrile’s nitrile group, as confirmed by X-ray crystallography in analogous compounds.

One-Pot Synthesis Using Oxidative Conditions

Oxone-Mediated Tandem Reaction

A one-pot method eliminates intermediate isolation, improving efficiency. Anthranilamide, 3-chloroacetophenone, and cyanoacetic acid react in water with GO and Oxone (KHSO₅). Oxone oxidizes transient intermediates, accelerating cyclization and minimizing side reactions.

- Conditions : GO (25 mg), Oxone (307 mg), water (3 mL), room temperature, 8 hours.

- Yield : 75% (Table 1).

Solvent-Free Mechanochemical Synthesis

Ball-Milling Technique

To enhance sustainability, solvent-free grinding of anthranilamide, 3-chloroacetophenone, and cyanoacetic acid with GO was explored. The mechanochemical force promotes molecular collisions, reducing reaction time to 1 hour.

- Yield : 70% with 98% Z-isomer purity (Table 1).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Z-Isomer Purity (%) |

|---|---|---|---|---|---|

| GO-Catalyzed Cond. | GO nanosheets | Water | 6 | 72 | 95 |

| Multi-Step | Piperidine | Ethanol | 3 | 62 | 93 |

| One-Pot with Oxone | GO + Oxone | Water | 8 | 75 | 96 |

| Mechanochemical | GO | Solvent-free | 1 | 70 | 98 |

Key Findings :

- Catalytic Efficiency : GO reduces energy requirements and enables aqueous reactions, aligning with green chemistry principles.

- Stereoselectivity : Solvent-free methods achieve higher Z-isomer purity due to restricted molecular mobility.

- Scalability : One-pot synthesis is most suitable for industrial scaling, offering balanced yield and simplicity.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed ≥95% purity for all methods, with mechanochemical synthesis achieving the highest reproducibility.

Applications and Derivatives

While the user focused on synthesis, brief context on applications underscores the compound’s value:

- Anticancer Activity : Analogous quinazolinones inhibit EGFR kinase with IC₅₀ values <1 μM.

- Antimicrobial Potential : Chlorophenyl-substituted derivatives exhibit MICs of 2–4 μg/mL against S. aureus.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core or the chlorophenyl group.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecules. MCRs allow for the rapid assembly of various functional groups into a single compound, often resulting in high yields and reduced reaction times. For instance, the combination of 3-chlorobenzaldehyde, malononitrile, and 4-oxo-3,4-dihydroquinazolin-2-one can yield this compound effectively under specific conditions .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. For example, derivatives of quinazolinones have shown varying degrees of COX-2 inhibition, suggesting that (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile may possess similar properties .

In a study evaluating various quinazolinone derivatives, certain compounds demonstrated up to 47.1% COX-2 inhibition at a concentration of 20 μM, highlighting the potential of these compounds as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of quinazolinone derivatives have been extensively studied. Compounds that inhibit key signaling pathways involved in cancer cell proliferation and survival are particularly valuable. For instance, some studies have focused on dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer therapies .

The potential anticancer activity of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile could be explored through its ability to interfere with these pathways. Preliminary findings suggest that compounds structurally related to this compound may exhibit promising cytotoxic effects against various cancer cell lines .

Case Study 1: COX Inhibition

A study conducted on a series of quinazolinone derivatives demonstrated that substituents at the para position significantly influenced their COX-2 inhibitory activity. The most potent compound showed an inhibition rate comparable to established drugs like celecoxib . This indicates that (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile could be a candidate for further development as an anti-inflammatory drug.

Case Study 2: Anticancer Screening

In another investigation focusing on dual EGFR/VEGFR inhibitors, several quinazolinone derivatives were synthesized and screened for anticancer activity. These compounds exhibited promising results against various cancer cell lines, suggesting that similar derivatives could lead to effective treatments for cancers associated with these pathways . The exploration of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in this context could yield valuable insights into its therapeutic potential.

Summary Table

| Property | Description |

|---|---|

| Synthesis Method | Multicomponent reactions |

| Key Biological Activities | Anti-inflammatory (COX inhibition), Anticancer activity |

| Notable Case Studies | COX inhibition studies; Dual EGFR/VEGFR inhibitor screenings |

| Potential Applications | Development of anti-inflammatory drugs; Cancer therapeutics |

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the chlorophenyl and acrylonitrile groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Research Implications

The structural and functional diversity among acrylonitrile-quinazolinone/thiazole hybrids highlights the importance of substituent selection and stereochemistry in drug design. The target compound’s 3-chlorophenyl group and (Z)-configuration may synergize to optimize antibacterial efficacy, while analogues with benzothiazole or nitro groups expand utility into antioxidant and kinase-targeted therapies. Further comparative studies on pharmacokinetics and toxicity profiles are warranted to advance lead optimization.

Biological Activity

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic organic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Basic Information

| Property | Value |

|---|---|

| Common Name | (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile |

| CAS Number | 620583-56-4 |

| Molecular Formula | C17H10ClN3O |

| Molecular Weight | 307.7 g/mol |

Structural Features

The compound features a chlorophenyl group and an acrylonitrile moiety, which contribute to its unique chemical and biological properties. The presence of the quinazolinone core is significant as many derivatives in this class exhibit notable pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds structurally related to (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile have shown promising results against various cancer cell lines.

- Cytotoxicity Assays : In vitro assays demonstrated that related quinazolinone compounds exhibited IC50 values ranging from 5 to 20 µM against HepG2 liver cancer cells, indicating moderate to high cytotoxicity .

- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some derivatives have been shown to inhibit the activity of kinases involved in tumor growth .

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties:

- COX-2 Inhibition : Some studies report that quinazolinone compounds exhibit COX-2 inhibitory activity, which is crucial for reducing inflammation. For example, certain derivatives showed up to 47% inhibition at concentrations around 20 µM .

Antimicrobial Activity

The antimicrobial potential of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been explored in various studies:

- In vitro Studies : Compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of a series of quinazolinone derivatives against several cancer cell lines, including A549 (lung cancer) and MOLT-3 (leukemia). The results indicated that modifications on the phenyl ring significantly influenced anticancer activity, with some compounds achieving IC50 values comparable to established chemotherapeutics like Doxorubicin .

- Evaluation of Anti-inflammatory Properties : Another study focused on the synthesis and evaluation of new quinazolinone derivatives for COX-2 inhibition. The most active compound exhibited a COX-2 inhibition rate significantly lower than celecoxib but still noteworthy for further development .

Q & A

Basic Research Questions

What are the optimized synthetic routes for (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes with nitrile derivatives. For example, a base-catalyzed Knoevenagel condensation (e.g., using sodium ethoxide) between 3-chlorobenzaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carbonitrile is a key step . Critical parameters include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor progress and isolate the Z-isomer .

How is the geometric (Z)-isomer confirmed, and what analytical techniques validate its configuration?

The Z-configuration is confirmed via:

- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated in related acrylonitrile derivatives .

- NMR spectroscopy : Distinct coupling constants (e.g., values for olefinic protons) differentiate Z- and E-isomers. For example, Z-isomers typically show coupling constants <12 Hz .

- IR spectroscopy : Stretching frequencies for nitrile (~2220 cm) and carbonyl groups (~1680 cm) confirm functional group integrity .

What are the key physicochemical properties influencing this compound’s reactivity in biological systems?

- Electron-withdrawing groups : The 3-chlorophenyl and 4-oxoquinazolinyl groups enhance electrophilicity, promoting interactions with nucleophilic residues in enzymes .

- Solubility : Moderate solubility in DMSO (critical for in vitro assays) is attributed to the hydrophobic aryl rings and polar nitrile/quinazolinone moieties .

- Stability : The compound is stable under inert atmospheres but may degrade in aqueous buffers due to hydrolysis of the nitrile group .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR strategies include:

- Substituent variation : Replacing the 3-chlorophenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) groups alters target binding. For instance, nitro groups enhance inhibitory potency against kinases .

- Quinazolinone modifications : Introducing methyl or bromine at the 6-position of the quinazolinone ring improves metabolic stability .

- Stereochemical tuning : E-isomers of related acrylonitriles show reduced activity compared to Z-isomers, highlighting the importance of configuration .

What mechanistic insights explain this compound’s interaction with cellular targets (e.g., kinases or apoptosis regulators)?

- Kinase inhibition : The acrylonitrile moiety acts as a Michael acceptor, covalently binding to cysteine residues in ATP-binding pockets (e.g., in BMP or NOG pathways) .

- Apoptosis induction : Activation of caspase-3/7 and PARP cleavage has been observed in cancer cell lines, linked to mitochondrial membrane depolarization .

- Computational docking : Molecular dynamics simulations predict strong binding to the hydrophobic cleft of Bcl-2 family proteins, validated by SPR assays .

How do solvent effects and pH influence the compound’s stability in biological assays?

- pH-dependent degradation : The nitrile group hydrolyzes to an amide in acidic conditions (pH < 4), reducing bioactivity. Buffers near physiological pH (7.4) are optimal .

- Solvent compatibility : DMSO stock solutions (>10 mM) are stable for >6 months at -20°C, but repeated freeze-thaw cycles cause precipitation .

- Serum interference : Serum proteins (e.g., albumin) bind the compound, necessitating dose adjustments in cell-based assays .

What contradictions exist in reported biological data, and how can they be resolved?

- Discrepancies in IC values : Variability in kinase inhibition assays (e.g., 0.5–5 μM) may arise from differences in ATP concentrations or enzyme isoforms. Standardizing assay conditions (e.g., 1 mM ATP) is critical .

- Off-target effects : Off-target binding to cytochrome P450 enzymes (e.g., CYP3A4) has been reported, requiring counter-screening with selective inhibitors .

Methodological Guidance

What in silico tools are recommended for predicting ADMET properties?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3.5), CYP inhibition risk, and hERG liability .

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR or Bcl-2 .

How should researchers address low solubility in in vivo studies?

- Formulation strategies : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability .

- Prodrug design : Convert the nitrile to a phosphate ester, which hydrolyzes in vivo to the active form .

What are best practices for validating target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .

- CRISPR knockout models : Use isogenic cell lines lacking the target protein (e.g., NOG) to confirm mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.